molecular formula C9H13NO2 B1377756 2-Amino-1-cyclopropyl-1-(2-furyl)ethanol CAS No. 1447964-61-5

2-Amino-1-cyclopropyl-1-(2-furyl)ethanol

Cat. No.: B1377756
CAS No.: 1447964-61-5
M. Wt: 167.2 g/mol
InChI Key: GDBWTCJYDKHPOB-UHFFFAOYSA-N
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Description

2-Amino-1-cyclopropyl-1-(2-furyl)ethanol is an organic compound with the molecular formula C9H13NO2 It features a cyclopropyl group, a furan ring, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-cyclopropyl-1-(2-furyl)ethanol typically involves the reaction of cyclopropylamine with 2-furaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxaldehyde, while reduction could produce various cyclopropyl derivatives.

Scientific Research Applications

2-Amino-1-cyclopropyl-1-(2-furyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-Amino-1-cyclopropyl-1-(2-furyl)ethanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclopropyl and furan rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

  • 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol
  • 2-Amino-1-cyclopropyl-1-(2-pyridyl)ethanol
  • 2-Amino-1-cyclopropyl-1-(2-phenyl)ethanol

Uniqueness: 2-Amino-1-cyclopropyl-1-(2-furyl)ethanol is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with different aromatic rings

Properties

IUPAC Name

2-amino-1-cyclopropyl-1-(furan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-6-9(11,7-3-4-7)8-2-1-5-12-8/h1-2,5,7,11H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBWTCJYDKHPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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